(Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
(Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and a fluorophenyl group, which can enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-fluoroaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding quinone derivative, while reduction could produce a fully saturated pyrazolone compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(((2-chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- (Z)-4-(((2-bromophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- (Z)-4-(((2-methylphenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
The uniqueness of (Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one lies in the presence of the fluorophenyl group, which can significantly enhance its biological activity and selectivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[(2-fluorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-12-14(11-19-16-10-6-5-9-15(16)18)17(22)21(20-12)13-7-3-2-4-8-13/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNHFIWGFFBBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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